molecular formula C19H18ClN5O2 B2572229 3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one CAS No. 440332-27-4

3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B2572229
CAS No.: 440332-27-4
M. Wt: 383.84
InChI Key: SHFBXKWPOLGGQB-UHFFFAOYSA-N
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Description

3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a benzotriazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The starting material, 3-chlorophenylpiperazine, is synthesized by reacting 3-chloroaniline with piperazine under appropriate conditions.

    Attachment of the Benzotriazinone Core: The piperazine derivative is then reacted with a benzotriazinone precursor, such as 1,2,3-benzotriazin-4-one, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one: shares structural similarities with other benzotriazinone derivatives and piperazine-containing compounds.

    4-(2-{[4-{[3-(4-chlorophenyl)propyl]sulfanyl}-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amino}ethyl)phenol: is another compound with a similar core structure but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2/c20-14-4-3-5-15(12-14)23-8-10-24(11-9-23)18(26)13-25-19(27)16-6-1-2-7-17(16)21-22-25/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFBXKWPOLGGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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